2-(Morpholin-4-YL)ethane-1-sulfonyl chloride
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Overview
Description
2-(Morpholin-4-YL)ethane-1-sulfonyl chloride is a versatile chemical compound known for its unique combination of functional groups. It contains a morpholine ring, which is a five-membered heterocyclic ring with a nitrogen atom, and a sulfonyl chloride group, which is a reactive electrophilic center. This compound is widely used in various scientific research applications due to its diverse reactivity and wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride typically involves the reaction of morpholine with ethane-1-sulfonyl chloride. The reaction is carried out under an inert atmosphere at low temperatures (2-8°C) to prevent any unwanted side reactions . The reaction conditions are carefully controlled to ensure high purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high yield. The compound is then purified and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-YL)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is susceptible to attack by nucleophiles, leading to the formation of new sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in these reactions include amines (R-NH2), which react with the sulfonyl chloride group to form sulfonamides.
Hydrolysis: This reaction typically occurs in aqueous conditions, where water acts as the nucleophile.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
2-(Morpholin-4-YL)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-YL)ethane-1-sulfonyl fluoride: Similar in structure but contains a fluoride group instead of a chloride group.
2-(Morpholin-4-YL)ethane-1-sulfonyl bromide: Contains a bromide group instead of a chloride group.
Uniqueness
2-(Morpholin-4-YL)ethane-1-sulfonyl chloride is unique due to its combination of a morpholine ring and a sulfonyl chloride group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a valuable reagent in various scientific research applications.
Properties
IUPAC Name |
2-morpholin-4-ylethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUFMPJNYPOJHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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